molecular formula C15H11N3O5 B2871514 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 921923-66-2

2-(2H-1,3-benzodioxol-5-yl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B2871514
CAS No.: 921923-66-2
M. Wt: 313.269
InChI Key: LUMZJJBDXUBOSN-UHFFFAOYSA-N
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Description

This compound integrates a 1,3-benzodioxole moiety linked via an acetamide bridge to a 1,3,4-oxadiazole ring substituted with a furan-2-yl group.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O5/c19-13(7-9-3-4-10-12(6-9)22-8-21-10)16-15-18-17-14(23-15)11-2-1-5-20-11/h1-6H,7-8H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUMZJJBDXUBOSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(=O)NC3=NN=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxol-5-yl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of benzodioxole and oxadiazole exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • CDK2 Inhibition : The compound has shown promising results in inhibiting cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells, making it a valuable target for cancer therapy .
  • Mechanism of Action : The mechanism involves the interaction with specific binding sites on CDK2, leading to reduced activity and subsequent induction of apoptosis in cancer cells. Molecular docking studies suggest favorable binding interactions between the compound and the active site residues of CDK2 .

Anti-inflammatory Properties

In addition to its anticancer properties, there is emerging evidence that compounds similar to 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide may possess anti-inflammatory effects. These properties are attributed to the ability to modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines .

Study 1: Anticancer Efficacy

A study conducted by Samar et al. synthesized various derivatives based on the oxadiazole scaffold and evaluated their anticancer activity against MOLT-4 and HL-60 cell lines. Among these derivatives, those structurally related to this compound exhibited significant cytotoxic effects, with IC50 values indicating potent inhibition compared to standard chemotherapeutics like dinaciclib .

Study 2: Pharmacokinetic Profile

Pharmacokinetic studies revealed that compounds similar to this benzodioxole derivative demonstrated good oral bioavailability and high gastrointestinal absorption rates. However, they were noted for their inability to penetrate the blood-brain barrier effectively, which is an important consideration for therapeutic applications targeting central nervous system cancers .

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The benzo[d][1,3]dioxole moiety may interact with enzymes or receptors, while the furan-2-yl-1,3,4-oxadiazole group may modulate biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues and Key Differences

Table 1: Structural and Pharmacological Comparison of Selected Oxadiazole Derivatives

Compound Name Key Structural Features Biological Activity Melting Point/Stability Reference
Target Compound 1,3-Benzodioxole, oxadiazole-furan, acetamide Not explicitly reported Not reported -
2-[[5-(1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]thio]-N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide Thioacetamide linker, pyridinyl substituent Low activity (ChEBI annotation) Not reported
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide Benzofuran core, thioacetamide, chlorophenyl Antimicrobial (Laccase catalysis) Not reported
LMM11 (4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) Furan-oxadiazole, sulfamoyl-benzamide Antifungal (vs. Candida albicans) Solubilized in DMSO/PF-127
N-(5-{4-[(1S)-1-(2H-1,3-Benzodioxol-5-yl)ethyl]piperazin-1-yl}-1,3,4-thiadiazol-2-yl)acetamide Benzodioxole-piperazine-thiadiazole O-GlcNAcase enzyme inhibition Not reported
2-((5-(4-Oxo-3,4-dihydrophthalazin-1-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide Phthalazinone-oxadiazole, thioacetamide Anti-proliferative (structural analysis only) 265–267°C
Critical Analysis
  • Benzodioxole vs. Benzofuran : The target compound’s benzodioxole group may confer greater metabolic stability compared to benzofuran derivatives (e.g., ), though this requires experimental validation .
  • Acetamide vs. Thioacetamide Linkers : The acetamide bridge in the target compound likely enhances hydrolytic stability relative to thioacetamide analogs (e.g., ), which may exhibit faster degradation .
  • Furan-Oxadiazole Synergy : The furan-oxadiazole motif (shared with LMM11) is associated with antifungal activity, suggesting a plausible target for the compound .

Biological Activity

The compound 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

Chemical Structure and Properties

The molecular structure of the compound features a benzodioxole moiety linked to an oxadiazole and an acetamide group. Its molecular formula is C15H14N4O4C_{15}H_{14}N_{4}O_{4}, with a molecular weight of approximately 302.30 g/mol.

Key Properties:

PropertyValue
Molecular FormulaC15H14N4O4
Molecular Weight302.30 g/mol
LogP3.45
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

Anticancer Activity

Recent studies have indicated that compounds containing the benzodioxole structure exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to our compound have shown effectiveness against breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cells .

Case Study Example:
In a study evaluating similar benzodioxole derivatives, it was found that modifications in the substituents significantly influenced their anticancer activity. The most active compound demonstrated IC50 values in the low micromolar range against MCF-7 cells, indicating strong anticancer potential .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. In vitro assays revealed that it exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for selected bacterial strains are summarized in the table below:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16

These results suggest that the compound may be a candidate for further development as an antimicrobial agent .

The proposed mechanism of action for This compound involves multiple pathways:

  • Apoptosis Induction: The compound appears to activate apoptotic pathways in cancer cells by modulating key proteins involved in cell survival and death.
  • Inhibition of Cell Proliferation: It has been shown to inhibit cell cycle progression at the G2/M phase, leading to reduced proliferation rates in sensitive cell lines.
  • Antimicrobial Mechanisms: The antimicrobial effects may stem from disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

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